4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine hydrochloride
Overview
Description
4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine hydrochloride is a chemical compound with the molecular formula C12H13F4NO.ClH and a molecular weight of 299.7 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a fluoro group and a trifluoromethoxyphenyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluoro Group: The fluoro group is introduced via a fluorination reaction using reagents such as hydrogen fluoride or fluorine gas.
Attachment of the Trifluoromethoxyphenyl Group: This step involves a nucleophilic substitution reaction where the trifluoromethoxyphenyl group is attached to the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluoro or trifluoromethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: It can bind to specific receptors, modulating their activity.
Inhibiting Enzymes: The compound may inhibit certain enzymes, affecting metabolic pathways.
Modulating Ion Channels: It can influence ion channel activity, altering cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine
- 4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine hydrobromide
- 4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine sulfate
Uniqueness
4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethoxy group enhances its stability and lipophilicity, making it a valuable compound in various research applications.
Properties
IUPAC Name |
4-fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F4NO.ClH/c13-11(5-7-17-8-6-11)9-3-1-2-4-10(9)18-12(14,15)16;/h1-4,17H,5-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVOOBVAHKPDAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=CC=C2OC(F)(F)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803598-94-8 | |
Record name | Piperidine, 4-fluoro-4-[2-(trifluoromethoxy)phenyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803598-94-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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